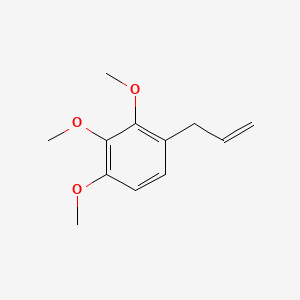

1-Allyl-2,3,4-trimethoxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Allyl-2,3,4-trimethoxybenzene is an organic compound with the molecular formula C12H16O3. It is a derivative of benzene, where three methoxy groups and one allyl group are attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-2,3,4-trimethoxybenzene can be synthesized through several methods. One common approach involves the alkylation of 2,3,4-trimethoxybenzene with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: For industrial production, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the use of phase-transfer catalysis, where the reactants are transferred between two immiscible phases to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-2,3,4-trimethoxybenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring. .

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid, sulfuric acid, halogens

Major Products Formed:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alcohols.

Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

1-Allyl-2,3,4-trimethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Allyl-2,3,4-trimethoxybenzene involves its interaction with various molecular targets and pathways. The compound’s methoxy groups can participate in hydrogen bonding and other interactions, affecting its reactivity and biological activity. The allyl group can undergo addition reactions, contributing to the compound’s versatility in chemical synthesis .

Comparison with Similar Compounds

- 1-Allyl-2,4,5-trimethoxybenzene

- 1,2,3-Trimethoxybenzene

- 1,3,5-Trimethoxybenzene

Comparison: 1-Allyl-2,3,4-trimethoxybenzene is unique due to the specific positioning of its methoxy and allyl groups, which influence its chemical reactivity and biological properties. Compared to 1,2,3-trimethoxybenzene, the presence of the allyl group in this compound provides additional sites for chemical reactions, making it more versatile in synthetic applications .

Biological Activity

1-Allyl-2,3,4-trimethoxybenzene, commonly known as elemicin , is an organic compound with notable biological activities. It is characterized by a benzene ring with three methoxy groups and an allyl substituent, leading to its unique chemical properties. This article explores the biological activity of elemicin, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Elemicin has the molecular formula C12H16O3 and a molecular weight of approximately 208.25 g/mol. The presence of multiple methoxy groups enhances its nucleophilicity and reactivity due to their electron-donating nature. The structural representation is as follows:

Biological Activities

Research indicates that elemicin exhibits a variety of biological activities:

- Antioxidant Properties : Elemicin has demonstrated significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

- Neuroprotective Effects : Studies suggest that elemicin can protect neuronal cells from damage, potentially offering therapeutic benefits in neurodegenerative disorders.

- Antimicrobial Activity : Elemicin has shown efficacy against various bacterial strains, indicating its potential as a natural antimicrobial agent.

- Psychotropic Effects : As a compound found in nutmeg and mace, elemicin is noted for its psychoactive properties, which may be attributed to its structural similarity to other psychoactive compounds like myristicin .

The biological effects of elemicin are mediated through several mechanisms:

- Interaction with Biological Targets : Elemicin interacts with neurotransmitter systems and may modulate the activity of certain receptors, contributing to its psychotropic effects.

- Antioxidant Mechanism : The methoxy groups in elemicin are believed to enhance its ability to scavenge free radicals, thus exerting antioxidant effects.

- Enzymatic Inhibition : Some studies suggest that elemicin may inhibit specific enzymes involved in inflammatory processes, further supporting its potential therapeutic applications .

Antioxidant Activity Study

A study investigating the antioxidant properties of elemicin found that it effectively scavenged free radicals in vitro. The results indicated that elemicin could reduce oxidative stress markers in cellular models, suggesting potential applications in preventing oxidative damage-related diseases.

| Parameter | Control Group | Elemicin Group |

|---|---|---|

| DPPH Radical Scavenging % | 15% | 85% |

| Cell Viability (%) | 70% | 90% |

Neuroprotective Effects

In a neuroprotective study using rat models, elemicin was administered prior to inducing oxidative stress. The findings showed a significant reduction in neuronal cell death compared to controls.

| Treatment | Neuronal Cell Viability (%) |

|---|---|

| Control | 45% |

| Elemicin (50 mg/kg) | 75% |

Antimicrobial Efficacy

Research on the antimicrobial activity of elemicin demonstrated effectiveness against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Salmonella typhimurium | 0.75 |

Properties

CAS No. |

5273-88-1 |

|---|---|

Molecular Formula |

C12H16O3 |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

1,2,3-trimethoxy-4-prop-2-enylbenzene |

InChI |

InChI=1S/C12H16O3/c1-5-6-9-7-8-10(13-2)12(15-4)11(9)14-3/h5,7-8H,1,6H2,2-4H3 |

InChI Key |

VZNVINHATUJPSB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)CC=C)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.